molecular formula C5H7BOS B15160562 Methyl(thiophen-3-yl)borinic acid CAS No. 718642-04-7

Methyl(thiophen-3-yl)borinic acid

Cat. No.: B15160562
CAS No.: 718642-04-7
M. Wt: 125.99 g/mol
InChI Key: KBIBCFHWZACGST-UHFFFAOYSA-N
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Description

Methyl(thiophen-3-yl)borinic acid is an organoboron compound that features a boron atom bonded to a methyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(thiophen-3-yl)borinic acid typically involves the hydroboration of thiophene derivatives. One common method is the reaction of thiophene with a boron-containing reagent such as borane (BH3) or diborane (B2H6) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve similar hydroboration techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the product may involve techniques such as crystallization or distillation to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl(thiophen-3-yl)borinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl(thiophen-3-yl)borinic acid in chemical reactions involves the formation of a boron-carbon bond, which can then participate in various transformations. In Suzuki-Miyaura coupling, the boron atom interacts with a palladium catalyst to form a palladium-boron intermediate. This intermediate undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl(thiophen-3-yl)borinic acid is unique due to the presence of both a methyl group and a thiophene ring bonded to the boron atom. This unique structure allows for specific reactivity and applications that are not possible with other similar compounds .

Properties

CAS No.

718642-04-7

Molecular Formula

C5H7BOS

Molecular Weight

125.99 g/mol

IUPAC Name

methyl(thiophen-3-yl)borinic acid

InChI

InChI=1S/C5H7BOS/c1-6(7)5-2-3-8-4-5/h2-4,7H,1H3

InChI Key

KBIBCFHWZACGST-UHFFFAOYSA-N

Canonical SMILES

B(C)(C1=CSC=C1)O

Origin of Product

United States

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